PB28 hydrochloride
Description
Contextualization of Sigma Receptor Ligands in Contemporary Biology
Sigma (σ) receptors are a unique class of intracellular proteins that have garnered significant interest in contemporary biology and pharmacology. wikipedia.orgnih.gov Initially misidentified as a type of opioid receptor, they were later found to bear no structural resemblance to them. wikipedia.orgsigmaaldrich.com There are two primary subtypes, the sigma-1 (σ1) and sigma-2 (σ2) receptors, which are evolutionarily unrelated but are grouped due to their pharmacological similarities. wikipedia.org The σ1 receptor has been cloned and is known to be a 223-amino acid polypeptide with a molecular weight of about 25 kDa. sigmaaldrich.commdpi.com It shares homology with a fungal sterol isomerase but does not possess this enzymatic activity itself. sigmaaldrich.comnih.gov The σ2 receptor, with a molecular weight of 18-21 kDa, has also been identified and studied. sigmaaldrich.com
These receptors are primarily located on the endoplasmic reticulum membrane, where they are thought to function as ligand-operated molecular chaperones. wikipedia.orgnih.gov In this role, they modulate a variety of cellular signaling pathways, including those involving G protein-coupled receptors (GPCRs), ion channels, and intracellular calcium signaling. sigmaaldrich.comnih.gov The precise physiological functions are still under investigation, and no definitive endogenous ligand has been identified, which has spurred the development of synthetic ligands for research purposes. nih.govsigmaaldrich.com
Sigma receptors are implicated in a wide range of physiological and pathophysiological processes. Their modulation has been linked to effects on central nervous system disorders like depression, amnesia, and schizophrenia, as well as roles in pain management, inflammation, and cocaine addiction. nih.govsigmaaldrich.com Notably, sigma receptors, particularly the σ2 subtype, are often overexpressed in proliferating cancer cells compared to quiescent ones, making them attractive targets for the development of novel cancer diagnostics and therapeutics. mdpi.com Ligands that bind to these receptors can induce cancer cell death through various mechanisms and are being actively investigated for their potential in oncology. mdpi.com
Historical Development and Initial Academic Characterization of PB28 Hydrochloride
The chemical compound this compound, formally known as 1-cyclohexyl-4-[3-(1,2,3,4-tetrahydro-5-methoxy-1-naphthalenyl)propyl]-piperazine, dihydrochloride, emerged from academic research focused on developing new sigma receptor ligands. caymanchem.comtocris.com It was first synthesized and characterized in 1996 by a research group at the University of Bari as part of a series of ω-(tetralin-1-yl)-n-alkylamine derivatives designed to probe the binding requirements of sigma and 5-HT1A receptors. tocris.comfrontiersin.org
Initial academic characterization focused on determining its binding affinity and selectivity for the two sigma receptor subtypes. Radioligand binding assays established PB28 as a high-affinity ligand for both σ1 and σ2 receptors, with a notable preference for the σ2 subtype. caymanchem.comtocris.com These studies characterized PB28 as a σ1 receptor antagonist and a σ2 receptor agonist. caymanchem.comnih.gov Early functional assays demonstrated its biological activity, including its ability to inhibit electrically evoked twitches in guinea pig bladder and ileum preparations and its antiproliferative and cytotoxic effects in cell lines such as SK-N-SH neuroblastoma and C6 glioma cells. tocris.com
Subsequent research further solidified its profile in breast cancer cell lines. In studies using MCF7 (low P-glycoprotein expression, high σ1) and MCF7 ADR (high P-glycoprotein expression, low σ1) cells, PB28 confirmed its high affinity for the σ2 receptor. nih.gov These foundational studies established PB28 as a valuable tool for investigating the roles of sigma receptors and as a lead compound for further development. frontiersin.orgnih.gov
| Receptor Subtype | Binding Affinity (Ki, nM) | Cell/Tissue Source | Reference |
|---|---|---|---|
| σ1 | 13 | MCF-7 cell membranes | caymanchem.combertin-bioreagent.com |
| σ2 | 0.28 | MCF-7 cell membranes | caymanchem.combertin-bioreagent.com |
| σ1 | 15.2 | Not specified | tocris.com |
| σ2 | 0.8 | Not specified | tocris.com |
Overview of Key Academic Research Domains for this compound
Academic research on this compound has primarily concentrated on two major domains: oncology and, more recently, virology. Its unique profile as a σ1 antagonist and σ2 agonist has made it a subject of significant interest for therapeutic applications. caymanchem.com
In the field of cancer research , PB28 has been extensively studied for its antiproliferative and cytotoxic properties. Research has shown that it inhibits the growth of various cancer cell lines, including breast, pancreatic, and renal cancer. caymanchem.comnih.govpatsnap.com A key area of investigation is its ability to modulate P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer cells. nih.govaacrjournals.org Studies have demonstrated that PB28 can decrease P-gp expression and act synergistically with conventional chemotherapy drugs like doxorubicin (B1662922), enhancing their intracellular accumulation and efficacy in resistant breast cancer cells. nih.govaacrjournals.org The mechanism of cell death induced by PB28 has been shown to involve caspase-independent apoptosis. nih.gov In vivo preclinical studies using mouse models of pancreatic cancer have also shown that PB28 treatment can significantly reduce tumor volume. frontiersin.org
A more recent and significant area of research for PB28 is in antiviral research . In 2020, a large-scale study mapping the interactions between human host proteins and SARS-CoV-2 viral proteins identified sigma receptors as potential therapeutic targets. frontiersin.org In subsequent in vitro testing, PB28 demonstrated potent anti-SARS-CoV-2 activity, reducing the virus's infectivity in Vero E6 cells with an efficacy reported to be 20 times greater than that of hydroxychloroquine (B89500). caymanchem.combertin-bioreagent.com This has positioned PB28 as a promising candidate for further investigation as an antiviral agent. frontiersin.org
Other research domains where PB28 is relevant, due to the widespread functions of sigma receptors, include neuroscience, immunology, and inflammation. caymanchem.combertin-bioreagent.com
| Research Domain | Key Finding | Model System | Reference |
|---|---|---|---|
| Cancer | Inhibits cell growth (IC50 in nanomolar range). | MCF7 and MCF7 ADR (breast cancer) cells | nih.gov |
| Cancer | Induces caspase-independent apoptosis. | MCF7 and MCF7 ADR (breast cancer) cells | nih.gov |
| Cancer | Reduces P-glycoprotein (P-gp) expression. | MCF7 ADR (breast cancer) cells | nih.gov |
| Cancer | Synergizes with doxorubicin to increase its intracellular accumulation. | MCF7 and MCF7 ADR (breast cancer) cells | nih.gov |
| Cancer | Significantly reduced tumor volume in vivo. | Mouse models of pancreatic cancer | frontiersin.org |
| Cancer | Inhibited proliferation and invasion by regulating the PI3K-AKT-mTOR pathway. | 786-O and ACHN (renal cancer) cells | patsnap.com |
| Antiviral | Reduces SARS-CoV-2 infectivity (IC90 = 278 nM). | Vero E6 cells | caymanchem.combertin-bioreagent.com |
Structure
3D Structure of Parent
Properties
Molecular Formula |
C24H39ClN2O |
|---|---|
Molecular Weight |
407.0 g/mol |
IUPAC Name |
1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine;hydrochloride |
InChI |
InChI=1S/C24H38N2O.ClH/c1-27-24-14-6-12-22-20(8-5-13-23(22)24)9-7-15-25-16-18-26(19-17-25)21-10-3-2-4-11-21;/h6,12,14,20-21H,2-5,7-11,13,15-19H2,1H3;1H |
InChI Key |
OSFCUSPRYLNJJM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1CCCC2CCCN3CCN(CC3)C4CCCCC4.Cl |
Origin of Product |
United States |
Molecular Targets and Receptor Pharmacology of Pb28 Hydrochloride
Sigma Receptor Subtype Binding and Selectivity Profiles
PB28 hydrochloride is characterized by its potent and complex interaction with both sigma-1 (σ1) and sigma-2 (σ2) receptors. It exhibits high affinity for both receptor subtypes, yet functions as a modulator with opposing effects at each site. oncotarget.com
Sigma-1 Receptor Binding Characteristics
Research has consistently demonstrated that this compound binds to the sigma-1 receptor with high affinity. oncotarget.com Various studies have reported its inhibitory constant (Ki) in the nanomolar range, indicating a strong binding potential for this receptor subtype. For instance, in tissues such as the guinea pig brain, which is rich in sigma-1 receptors, PB28 has shown excellent affinity. oncotarget.com Different investigations have reported Ki values for the sigma-1 receptor at approximately 0.38 nM and 15.2 nM. nih.govnih.gov In human breast cancer cell lines, MCF7 and MCF7 ADR, the Ki values were determined to be 13.0 nM and 10.0 nM, respectively. nih.gov
Sigma-2 Receptor Binding Characteristics
Similarly, this compound displays high affinity for the sigma-2 receptor, with reported Ki values often in the sub-nanomolar to low nanomolar range. nih.govnih.gov In rat liver tissues, a standard for sigma-2 receptor binding assays, PB28 has demonstrated excellent affinity. oncotarget.com Specific Ki values for the sigma-2 receptor have been reported as 0.68 nM and 0.8 nM. nih.govnih.gov In studies using MCF7 and MCF7 ADR breast cancer cells, the affinity for the sigma-2 receptor was even higher, with Ki values of 0.28 nM and 0.17 nM, respectively. nih.gov
| Receptor Subtype | Reported Ki Value (nM) | Cell/Tissue Type | Reference |
|---|---|---|---|
| Sigma-1 | 0.38 | Not Specified | nih.gov |
| Sigma-1 | 15.2 | Not Specified | nih.gov |
| Sigma-1 | 13.0 | MCF7 Cells | nih.gov |
| Sigma-1 | 10.0 | MCF7 ADR Cells | nih.gov |
| Sigma-2 | 0.68 | Not Specified | nih.gov |
| Sigma-2 | 0.8 | Not Specified | nih.gov |
| Sigma-2 | 0.28 | MCF7 Cells | nih.gov |
| Sigma-2 | 0.17 | MCF7 ADR Cells | nih.gov |
Differential Pharmacological Modulations: Sigma-1 Receptor Antagonism and Sigma-2 Receptor Agonism
A key feature of this compound's pharmacology is its dual and opposing activity at the two sigma receptor subtypes. It is characterized as a sigma-1 receptor antagonist and a sigma-2 receptor agonist. oncotarget.comnih.govnih.gov This differential modulation is significant, as sigma-1 antagonists and sigma-2 agonists have both been shown to induce cytotoxic effects in tumor cell lines. oncotarget.com This pharmacological profile has led to investigations of PB28 as a potential antitumor agent. oncotarget.com
Specificity Against Other Ion Channels (e.g., hERG channels)
An important aspect of the pharmacological profile of any compound is its selectivity for its intended targets over other receptors and ion channels, particularly those associated with adverse effects. The human Ether-à-go-go-Related Gene (hERG) potassium channel is of particular concern, as its blockade can lead to cardiac arrhythmias. Notably, PB28 has been reported to have less likely cardiac side effects when compared to other compounds like hydroxychloroquine (B89500), suggesting a favorable profile concerning hERG channel interaction. oncotarget.comnih.gov This implies a low affinity for or minimal functional impact on hERG channels, a desirable characteristic for a therapeutic candidate.
Non-Sigma Receptor Molecular Interactions
Beyond its primary activity at sigma receptors, this compound has been shown to interact with other key molecular targets, most notably the P-glycoprotein transporter.
P-glycoprotein (P-gp) Interaction and Modulation
P-glycoprotein (P-gp) is an efflux pump that plays a significant role in multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutic agents out of the cell. oncotarget.comnih.gov PB28 has been demonstrated to modulate the function and expression of P-gp. nih.govresearchgate.net
In studies involving doxorubicin-resistant breast cancer cells (MCF7dx), which have a high density of P-gp, PB28 was found to reduce P-gp expression in a manner dependent on both concentration and time. oncotarget.comnih.gov Reductions of approximately 60% in MCF7 cells and 90% in MCF7 ADR (doxorubicin-resistant) cells have been observed. nih.govresearchgate.net This modulation of P-gp can lead to an increased intracellular accumulation of chemotherapeutic drugs that are P-gp substrates. For example, a strong synergism has been shown between PB28 and doxorubicin (B1662922), which is suggested to be dependent on the PB28-induced increase of intracellular doxorubicin accumulation. researchgate.net This interaction with P-gp highlights a potential mechanism by which PB28 could be used to overcome multidrug resistance in cancer therapy. nih.gov
Nucleosomal Protein Interactions and Nuclear Accumulation
Based on the available search results, there is no scientific information detailing the interaction of this compound with nucleosomal proteins, its nuclear accumulation, or its specific binding to histones. The subsequent subsections are therefore not addressed due to a lack of specific data on this compound in these contexts.
No information was found regarding the identification of histones H1, H2A, H2B, or H3.3a as direct binding partners for this compound.
No information was found concerning a specific interaction between this compound and the H2A/H2B histone dimer.
No information was found regarding the implications of this compound on chromatin compaction or nucleosomal assembly.
Intracellular Calcium Homeostasis and Endoplasmic Reticulum Modulation
This compound, a sigma-2 receptor agonist, has been shown to significantly modulate intracellular calcium (Ca²⁺) homeostasis by acting on the endoplasmic reticulum (ER). nih.gov In SK-N-SH neuroblastoma cells, while a direct challenge with PB28 does not alter intracellular Ca²⁺ concentration on its own, a prolonged incubation of 45 minutes effectively abolishes the cytosolic Ca²⁺ increases that are typically evoked by agonists like carbachol (B1668302) or histamine. nih.govnih.gov
This effect is attributed to the direct inhibition of Ca²⁺ release channels located in the ER membrane. nih.gov Specifically, research demonstrates that PB28 abolishes Ca²⁺ release through both the inositol (B14025) 1,4,5-trisphosphate (InsP3) receptors and the ryanodine (B192298) receptors. nih.gov The direct action on InsP3 receptors was confirmed in permeabilized SK-N-SH cells, where PB28 blocked the response to InsP3 administration. nih.gov Furthermore, PB28 incubation also nullified the cytosolic Ca²⁺ increase triggered by caffeine, which acts on ryanodine receptors. nih.govnih.gov These findings indicate that PB28 interferes with calcium mobilization directly at the level of the endoplasmic reticulum's storage and release machinery. nih.gov
| Experimental Condition | Target | Effect of PB28 |
|---|---|---|
| SK-N-SH cells stimulated with carbachol or histamine | G-protein coupled receptors leading to InsP3 production | Abolished cytosolic Ca²⁺ increase after 45 min incubation |
| Permeabilized SK-N-SH cells with direct InsP3 administration | Inositol 1,4,5-trisphosphate (InsP3) receptors | Abolished Ca²⁺ release |
| SK-N-SH cells stimulated with caffeine | Ryanodine receptors | Abolished cytosolic Ca²⁺ increase after 45 min incubation |
Interference with Inositol 1,4,5-Trisphosphate (InsP3) Receptors
This compound has been demonstrated to directly interfere with the function of Inositol 1,4,5-trisphosphate (InsP3) receptors. nih.gov These receptors are ligand-gated calcium channels located primarily on the membrane of the endoplasmic reticulum (ER), which release calcium into the cytosol upon binding InsP3. mdpi.com
In studies using SK-N-SH neuroblastoma cells, treatment with PB28 was found to abolish the cytosolic calcium increases that are normally triggered by agonists like carbachol and histamine. nih.gov The mechanism for this effect was identified as a direct inhibition of the InsP3 receptors. This was conclusively shown in experiments with permeabilized SK-N-SH cells, where PB28 completely blocked the calcium release elicited by the direct application of InsP3. nih.gov This finding indicates that PB28 can uncouple the InsP3 signaling pathway from its calcium-releasing function at the receptor level.
Furthermore, one of the proposed mechanisms for the antiviral activity of PB28 involves its binding to the InsP3 receptor, leading to an interference with cellular processes that a virus might exploit, such as autophagosome production. nih.gov The interaction between sigma receptors, a primary target of PB28, and InsP3 receptors is also a subject of research, suggesting that sigma-1 receptor activation can modulate InsP3-dependent calcium signaling. mdpi.comnih.gov
Modulation of Ryanodine Receptors
In addition to its effects on InsP3 receptors, this compound also modulates the activity of ryanodine receptors (RyRs). nih.gov RyRs are another major class of intracellular calcium release channels located on the endoplasmic and sarcoplasmic reticulum, critical for processes like muscle contraction and neuronal signaling. ryr1.org
Research has shown that incubation of SK-N-SH cells with PB28 for 45 minutes effectively abolishes the increase in cytosolic calcium that is evoked by caffeine. nih.gov Caffeine is a well-known agonist of ryanodine receptors, and its inability to trigger calcium release in the presence of PB28 points to an inhibitory or modulatory action of the compound on these channels. nih.gov This suggests that PB28 can disrupt calcium release from intracellular stores that are controlled by RyRs.
Effects on Cytosolic Calcium Transients and Mobilization
As a consequence of its actions on both InsP3 and ryanodine receptors, this compound exerts a significant inhibitory effect on the mobilization of calcium from intracellular stores and the resulting cytosolic calcium transients. nih.gov While a direct challenge with PB28 does not appear to alter basal intracellular calcium concentrations, its pre-incubation prevents the calcium spikes induced by various stimuli. nih.gov
Studies have documented that PB28 abolishes cytosolic calcium increases evoked by:
Carbachol and Histamine: These agonists typically work through the InsP3 signaling pathway. nih.gov
Caffeine: This agent acts on ryanodine receptors. nih.gov
Bradykinin: PB28 was also found to inhibit the increase in calcium mobilization mediated by this inflammatory peptide. nih.gov
This broad inhibitory profile on calcium mobilization underscores the compound's role as a powerful modulator of intracellular calcium signaling. nih.govnih.gov By blocking the two main gateways for calcium release from the endoplasmic reticulum, PB28 can effectively dampen cellular responses to a wide range of external signals that rely on calcium as a second messenger.
| Stimulus | Receptor/Channel Targeted | Effect of this compound |
| Inositol 1,4,5-Trisphosphate (InsP3) | InsP3 Receptor | Abolishes Ca2+ release nih.gov |
| Caffeine | Ryanodine Receptor | Abolishes Ca2+ release nih.gov |
| Carbachol / Histamine | G-protein coupled receptors (leading to InsP3 production) | Abolishes cytosolic Ca2+ increase nih.gov |
| Bradykinin | Bradykinin Receptor (leading to InsP3 production) | Inhibits Ca2+ mobilization nih.gov |
Potassium Voltage-Gated Channel, Shab-Related Subfamily, Member 1 (Kv2.1) Inhibition
This compound has been identified as an inhibitor of the Kv2.1 potassium channel, a voltage-gated ion channel from the Shab-related subfamily encoded by the KCNB1 gene. researchgate.netwisc.edu Kv2.1 channels are widely expressed in the central nervous system and play a crucial role in regulating neuronal excitability by contributing to the delayed rectifier potassium current, which helps repolarize the neuronal membrane after an action potential. nih.gov
In studies using HEK293 cells stably expressing Kv2.1 channels, PB28 was shown to inhibit the potassium currents flowing through these channels. wisc.edu Interestingly, this inhibitory effect was observed even in HEK293 cells where the sigma-1 receptor had been knocked out. wisc.edu This suggests that the inhibition of Kv2.1 by PB28 is not dependent on the sigma-1 receptor and may represent a direct interaction between the compound and the channel itself. wisc.edu This receptor-independent action distinguishes it from other effects that are mediated through its primary sigma receptor targets. wisc.edu
Proposed Lysosomotropic Mechanism in Antiviral Action
A significant aspect of the research into this compound's biological activity is its potent antiviral properties, particularly against SARS-CoV-2. nih.govnih.gov One of the proposed mechanisms underlying this effect is its potential function as a lysosomotropic agent. nih.gov
Lysosomotropic compounds are typically weakly basic and lipophilic, properties that allow them to permeate cellular and lysosomal membranes. nih.gov Once inside the acidic environment of the lysosome, they become protonated and trapped, leading to an increase in the intralysosomal pH. nih.gov This alteration of the acidic environment can interfere with viral entry and replication, as many viruses rely on the low pH of endosomes and lysosomes to facilitate membrane fusion and release their genetic material into the cytoplasm. nih.gov
It has been suggested through bioinformatic studies that the anti-SARS-CoV-2 properties of PB28 and other repurposed compounds could be linked to this lysosomotropic action, similar to the proposed mechanism for chloroquine (B1663885) and hydroxychloroquine. nih.gov By disrupting the normal function of the endolysosomal pathway, PB28 may inhibit viral trafficking and maturation, thereby exerting its broad-spectrum antiviral effects. nih.gov
Cellular and Subcellular Mechanisms of Action of Pb28 Hydrochloride
Cell Growth and Proliferation Regulation
PB28 hydrochloride exerts potent cytostatic effects, inhibiting the growth and proliferation of various cancer cell lines. This is achieved through direct interference with the cell cycle machinery.
The antiproliferative activity of this compound has been documented across a range of human and rodent cancer cell lines. The compound has shown efficacy in breast cancer, glioma, and neuroblastoma cells. nih.govnih.gov A 48-hour exposure to this compound results in a significant inhibition of cell growth, with IC50 values typically in the nanomolar range. nih.gov For instance, in the MCF7 and the doxorubicin-resistant MCF7 ADR human breast cancer cell lines, the IC50 values after a two-day treatment are 25 nM and 15 nM, respectively. nih.gov The compound also displays antiproliferative and cytotoxic effects in C6 rat glioma and SK-N-SH human neuroblastoma cell lines. nih.gov In renal cancer cell lines 786-O and ACHN, PB28 demonstrated a dose-dependent inhibitory effect on their viability.
Table 1: Antiproliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Exposure Time |
|---|---|---|---|
| MCF7 | Breast Adenocarcinoma | 25 nM | 48 hours |
| MCF7 ADR | Doxorubicin-Resistant Breast Adenocarcinoma | 15 nM | 48 hours |
| C6 | Rat Glioma | Not Specified | Not Specified |
| SK-N-SH | Human Neuroblastoma | Not Specified | Not Specified |
| 786-O | Renal Cancer | Not Specified | Not Specified |
IC50: The half maximal inhibitory concentration.
A key mechanism underlying the antiproliferative effects of this compound is the induction of cell cycle arrest, specifically in the G0-G1 phase. nih.govbiorxiv.org In both MCF7 and MCF7 ADR breast cancer cells, treatment with PB28 leads to a significant accumulation of cells in the G0-G1 phase. nih.gov This effect was observed to be independent of the drug concentration and the duration of exposure, with a consistent increase of approximately 20% in the G0-G1 cell population in both cell lines. nih.gov This arrest prevents the cells from entering the S phase, thereby halting DNA replication and subsequent cell division. The specific molecular mechanisms, such as the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners that govern the G1/S checkpoint, are a likely target of PB28's action, though detailed studies on its direct effects on these proteins are not extensively documented in the available research.
Induced Cell Death Pathways
In addition to inhibiting proliferation, this compound can actively induce cell death in cancer cells through a non-traditional apoptotic pathway.
This compound triggers programmed cell death through a caspase-independent apoptotic pathway. nih.govnih.govbiorxiv.org In studies with breast cancer cell lines, a 15% increase in apoptosis was observed after a one-day exposure to the compound. nih.gov This form of apoptosis does not involve the activation of the caspase family of proteases, which are central to the classical apoptotic cascade. The absence of caspase activation suggests that this compound circumvents the main apoptotic signaling routes, which are often dysregulated in cancer cells, contributing to their survival and resistance to conventional therapies. The precise molecular effectors downstream of PB28-induced signaling that execute this caspase-independent cell death are still under investigation.
The induction of apoptosis by this compound is directly linked to its activity as a potent agonist of the sigma-2 receptor. nih.gov Sigma-2 receptors are overexpressed in a variety of tumor cells, and their activation by ligands like PB28 is a critical event in initiating the cell death cascade. nih.gov It is proposed that the binding of PB28 to the sigma-2 receptor triggers a signaling pathway that ultimately leads to the execution of caspase-independent apoptosis. biorxiv.org While the complete signaling cascade remains to be fully elucidated, the agonistic interaction with the sigma-2 receptor is the initiating step for the cytotoxic effects of this compound.
Global Transcriptional and Post-Transcriptional Regulatory Effects
Based on the available scientific literature, there is currently no specific information detailing the global transcriptional and post-transcriptional regulatory effects of this compound. Research has primarily focused on its impact on cell signaling pathways related to cell cycle control and apoptosis, with no published studies on its broader effects on gene expression, mRNA stability, or protein translation.
Gene Expression Pattern Analysis via Microarray Studies
While comprehensive microarray studies detailing the global gene expression profile induced by this compound are not extensively detailed in the available literature, specific investigations have highlighted its ability to modulate the expression of key genes involved in drug resistance.
Notably, PB28 has been shown to down-regulate the mRNA levels of P-glycoprotein (P-gp), a crucial ATP-binding cassette (ABC) transporter responsible for multidrug resistance in cancer cells. In studies involving human breast cancer cell lines (MCF7 and the doxorubicin-resistant MCF7 ADR), treatment with PB28 resulted in a significant, concentration- and time-dependent reduction in P-gp expression. This effect was observed to be approximately 60% in MCF7 cells and as high as 90% in the resistant MCF7 ADR cell line. This targeted modulation of gene expression is a key factor in its ability to synergize with conventional chemotherapeutic agents like doxorubicin (B1662922).
Furthermore, a potential mechanism for broader influence on gene expression has been proposed through PB28's interaction with nuclear components. Research has demonstrated that PB28 can enter the cell nucleus and bind with subnanomolar affinity to the H2A/H2B histone dimer. This interaction suggests that PB28 may directly influence chromatin compaction and nucleosomal assembly, thereby potentially modulating the expression of a wide array of genes.
Gene Ontology and Gene Network Analysis of Modulated Pathways
Gene Ontology (GO) and pathway enrichment analyses provide a systematic way to understand the biological implications of molecular interventions. In the context of this compound, bioinformatics analysis of its effects on renal cancer has elucidated its impact on critical signaling networks.
A Gene Set Enrichment Analysis (GSEA) performed on renal cancer cells treated with PB28 revealed significant modulation of several key pathways. The analysis highlighted the PI3K-Akt signaling pathway as a primary target of PB28's activity. researchgate.net This finding aligns with functional assays demonstrating that PB28 inhibits the tumorigenic behaviors of renal cancer cells by specifically regulating this pathway. The table below summarizes the key findings from the bioinformatics analysis, illustrating the pathways most significantly affected by PB28.
| Enriched Pathway | Biological Process | Significance |
|---|---|---|
| PI3K-Akt Signaling Pathway | Cell Proliferation, Survival, Growth | Significantly Downregulated |
| mTOR Signaling Pathway | Protein Synthesis, Cell Growth | Significantly Downregulated |
| Epithelial-Mesenchymal Transition (EMT) | Cell Invasion, Metastasis | Significantly Downregulated |
These analyses confirm that the molecular action of PB28 is not random but is concentrated on well-defined networks that are fundamental to cancer cell proliferation and invasion.
Influence on Inflammatory Response Pathways (e.g., Interleukin Gene Modulation)
Based on a review of the available scientific literature, there is limited direct evidence specifically detailing the influence of this compound on inflammatory response pathways, such as the modulation of interleukin gene expression. While the compound's effects on other signaling cascades are well-documented, its specific role in cytokine and chemokine modulation remains an area requiring further investigation.
Impact on Host and Viral Protein Phosphorylation in Viral Contexts
This compound has emerged as a potent antiviral agent, particularly against SARS-CoV-2. nih.gov Its mechanism in this context is tied to its ability to interfere with crucial interactions between host and viral proteins, a process heavily dependent on protein phosphorylation.
Viral replication is critically reliant on the host cell's kinase machinery to phosphorylate both viral and host proteins, thereby facilitating viral entry, replication, and propagation. Affinity purification-mass spectrometry studies have created a SARS-CoV-2-human protein interaction map, identifying key host factors that are "hijacked" by the virus. nih.gov PB28, as a sigma receptor ligand, is believed to exert its antiviral effects by targeting these interactions. Specifically, sigma receptors have been identified as interacting with the SARS-CoV-2 non-structural protein 6 (NSP6) and open reading frame 9c (ORf9c). nih.gov
By binding to sigma receptors, PB28 can disrupt these vital virus-host interactions. nih.gov This disruption likely interferes with the downstream signaling events, including the phosphorylation cascades that the virus depends on. For example, some viral proteins are known to hijack host kinases like casein kinase 2 to reorganize the cytoskeleton for viral egress. While direct studies measuring changes in specific protein phosphorylation states upon PB28 treatment in a viral context are still emerging, the mechanism strongly suggests an indirect impact on these post-translational modifications by disrupting the necessary protein complexes.
General Cell Signaling Pathway Interventions
This compound intervenes in several fundamental cell signaling pathways, which underpins its antitumor effects. Its actions are primarily mediated through its dual activity at sigma receptors and subsequent modulation of downstream effectors.
PI3K-Akt-mTOR Pathway: One of the most significant interventions of PB28 is the downregulation of the PI3K-Akt-mTOR pathway. researchgate.netmedchemexpress.com This pathway is a central regulator of cell growth, proliferation, and survival and is often hyperactivated in cancer. researchgate.netmedchemexpress.com Studies in renal cancer cell lines (786-O and ACHN) have shown that treatment with PB28 leads to a marked decrease in the phosphorylation of key components of this pathway, including Akt and mTOR. researchgate.netresearchgate.netmedchemexpress.com This inhibition of phosphorylation effectively deactivates the pathway, leading to suppressed cell proliferation and invasion. researchgate.netmedchemexpress.com
| Protein | Effect of PB28 Treatment | Cell Line | Reference |
|---|---|---|---|
| Phospho-Akt (p-Akt) | Decreased Phosphorylation | 786-O, ACHN | researchgate.netmedchemexpress.com |
| Phospho-mTOR (p-mTOR) | Decreased Phosphorylation | 786-O, ACHN | researchgate.netmedchemexpress.com |
| PI3K-110α | Decreased Protein Level | 786-O, ACHN | researchgate.net |
Caspase-Independent Apoptosis: PB28 is a known inducer of apoptosis. However, it characteristically triggers a caspase-independent cell death pathway. medchemexpress.comnih.gov In breast cancer cells, PB28-induced apoptosis was not associated with the activation of caspase-3 or caspase-7. medchemexpress.com This form of programmed cell death is often mediated by the release of mitochondrial factors like apoptosis-inducing factor (AIF). nih.govnih.gov This mechanism is particularly relevant for cancers that have developed resistance to traditional apoptosis pathways that rely on caspase activation.
Sigma Receptor-Mediated Calcium Signaling: As a ligand for sigma receptors, which are located at the endoplasmic reticulum (ER), PB28 can modulate intracellular calcium (Ca2+) signaling. nih.gov Sigma-2 receptor agonists are known to elicit calcium mobilization from both the ER and mitochondria. nih.gov By acting as a σ1 antagonist and σ2 agonist, PB28 can disrupt normal calcium homeostasis, a key factor in many cellular processes, including apoptosis and cell cycle regulation. nih.gov
Preclinical Research Methodologies and Investigative Approaches for Pb28 Hydrochloride
In Vitro Pharmacological Characterization Techniques
In vitro studies are fundamental in elucidating the pharmacological properties of PB28 hydrochloride at the molecular and cellular levels. These techniques include receptor binding assays to determine its affinity and selectivity for various receptors, and cell-based functional assays to assess its biological effects.
Receptor binding assays are essential for characterizing the interaction of this compound with its molecular targets, primarily the sigma-1 (σ₁) and sigma-2 (σ₂) receptors. These assays quantify the affinity of the compound for these receptors.
Competitive binding assays are employed to determine the affinity of this compound for specific receptors by measuring its ability to displace a known radiolabeled ligand. nih.govnih.gov In these protocols, a constant concentration of a radioligand with high affinity for the target receptor is incubated with a preparation of tissues or cells expressing the receptor, in the presence of varying concentrations of unlabeled this compound. The inhibition of the radioligand binding by this compound is measured, and the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This value can then be used to calculate the inhibition constant (Ki), which reflects the affinity of this compound for the receptor. nih.gov
For instance, the affinity of PB28 for sigma-1 and sigma-2 receptors was evaluated using guinea pig brain and rat liver tissues, respectively. nih.gov These studies revealed that this compound possesses a high affinity for both sigma receptor subtypes. nih.gov
| Receptor | Radioligand | Tissue Source | Ki (nM) |
| Sigma-1 | ³H-Pentazocine | Guinea Pig Brain | 0.23 |
| Sigma-2 | [³H]DTG | Rat Liver | 0.15 |
This table presents the binding affinity (Ki) of PB28 for sigma-1 and sigma-2 receptors as determined by competitive binding assays.
Saturation binding assays are utilized to determine the density of receptors (Bmax) in a given tissue or cell preparation and the dissociation constant (Kd) of a radiolabeled ligand. aacrjournals.org In the context of this compound, these assays would typically involve incubating cell membranes with increasing concentrations of a tritiated form of PB28 ([³H]PB28) until saturation is reached. aacrjournals.orgnih.gov The specific binding is determined by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled competing ligand) from the total binding. The Bmax value represents the total number of receptors, and the Kd value indicates the affinity of the radioligand for the receptor. aacrjournals.org
Studies on MCF7 and MCF7 ADR human breast cancer cell lines have utilized saturation binding assays with the radioligand [³H]DTG to characterize the expression of sigma-2 receptors. These experiments revealed a high expression of σ₂ receptors in both cell lines. aacrjournals.org
| Cell Line | Bmax (fmol/mg protein) | Kd of [³H]DTG (nmol/L) |
| MCF7 | 1,226 | 10.2 |
| MCF7 ADR | 1,727 | 23.2 |
This table shows the density (Bmax) and dissociation constant (Kd) of sigma-2 receptors in MCF7 and MCF7 ADR cells, as determined by saturation binding analysis. aacrjournals.org
The development of a radiolabeled version of PB28, specifically [³H]PB28, has been a crucial step in enabling detailed binding studies. nih.gov Tritium (³H) is a commonly used radioisotope for labeling small molecules due to its suitable half-life and the fact that its incorporation generally does not alter the pharmacological properties of the compound. nih.govmoravek.compharmaron.com The synthesis of [³H]PB28 allows for its use as a direct probe in saturation and autoradiographic studies to map the distribution and density of its binding sites. nih.gov Biological evaluation has shown that the pharmacodynamic properties of [³H]PB28 are superimposable with those of unlabeled PB28, validating its use as a reliable tool for receptor binding assays. nih.gov
Cell-based functional assays are critical for understanding the biological consequences of this compound binding to its receptors. These assays measure cellular responses such as proliferation, viability, and cytotoxicity.
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay widely used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. aacrjournals.orgijprajournal.comnih.gov This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to its insoluble formazan (B1609692), which has a purple color. aatbio.com The amount of formazan produced is directly proportional to the number of living cells. aatbio.com
The anti-proliferative effects of this compound have been evaluated using the MTT assay in various cancer cell lines. For example, in MCF7 and MCF7 ADR breast cancer cells, PB28 demonstrated a dose-dependent inhibition of cell growth, with the effect being more pronounced after a 48-hour exposure. aacrjournals.orgnih.gov Similarly, in the 786-O and ACHN renal cancer cell lines, PB28 exerted a dose-dependent inhibitory effect on cell viability. nih.gov
| Cell Line | Drug Exposure Time | IC₅₀ (nmol/L) |
| MCF7 | 48 hours | 25 |
| MCF7 ADR | 48 hours | 15 |
This table displays the IC₅₀ values for PB28-dependent cell growth inhibition in MCF7 and MCF7 ADR cells after a 48-hour exposure, as determined by the MTT assay. aacrjournals.org
Cell-Based Functional Assays
Cell Viability and Cytotoxicity Assessments (e.g., LDH Assay)
The cytotoxic potential of this compound has been evaluated in several cancer cell lines. Cytotoxicity assays are fundamental to preclinical research, providing initial data on a compound's ability to induce cell death. One common method for this is the Lactate Dehydrogenase (LDH) assay. This colorimetric assay quantifies cell death by measuring the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon the loss of plasma membrane integrity—a hallmark of necrosis and late-stage apoptosis. The amount of LDH in the supernatant is directly proportional to the number of damaged or dead cells.
Research has indicated that this compound, as a sigma-2 receptor agonist and sigma-1 receptor antagonist, is expected to induce cytotoxicity in tumor cells. nih.gov Investigations have confirmed its cytotoxic and growth-inhibitory effects in various cancer cell lines, including rat C6 glioma and human neuroblastoma SK-N-SH cells. nih.govresearchgate.netaaem.pl The typical application of an LDH assay in this context would involve treating these cell lines with varying concentrations of this compound over specific time courses (e.g., 24, 48, 72 hours). The subsequent measurement of LDH release would allow for the determination of a dose- and time-dependent cytotoxicity profile and the calculation of key parameters such as the IC50 (half-maximal inhibitory concentration).
Cell Cycle Progression Analysis (e.g., Flow Cytometry)
To understand the antiproliferative mechanisms of this compound, researchers have employed cell cycle analysis, a technique frequently performed using flow cytometry. researchgate.netnih.govresearchgate.net This powerful method allows for the rapid quantitative analysis of the DNA content of individual cells within a large population. By staining cells with a fluorescent dye that binds stoichiometrically to DNA, such as propidium (B1200493) iodide, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their fluorescence intensity.
Studies on human breast cancer cell lines (MCF7 and the doxorubicin-resistant MCF7 ADR variant) have demonstrated that this compound inhibits cell growth. nih.govresearchgate.net Flow cytometry analysis revealed that this inhibition is associated with a significant alteration in cell cycle progression. Specifically, treatment with PB28 resulted in a consistent, time-independent increase in the fraction of cells in the G0/G1 phase, amounting to an approximate 20% increase in both cell lines. nih.govresearchgate.net This finding indicates that this compound induces a cell cycle arrest at the G0/G1 checkpoint, preventing cells from entering the S phase (DNA synthesis) and subsequently dividing. nih.gov
| Cell Line | Treatment | Effect on Cell Cycle | Percentage Increase in G0/G1 Phase | Reference |
| MCF7 | PB28 HCl | G0/G1 Arrest | ~20% | nih.govresearchgate.net |
| MCF7 ADR | PB28 HCl | G0/G1 Arrest | ~20% | nih.govresearchgate.net |
Intracellular Accumulation Studies (e.g., Doxorubicin)
A significant challenge in cancer chemotherapy is multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively transports cytotoxic drugs out of cancer cells. nih.gove-century.us Studies investigating the potential of this compound to overcome MDR have focused on its effect on the intracellular accumulation of P-gp substrates, such as the fluorescent chemotherapy agent doxorubicin (B1662922).
Using flow cytometry, which can quantify the intracellular fluorescence of doxorubicin, researchers have demonstrated that this compound can significantly enhance the accumulation of doxorubicin within breast cancer cells. nih.govaacrjournals.org This effect was observed in both the drug-sensitive MCF7 cell line and, more prominently, in the doxorubicin-resistant MCF7 ADR cell line, which has high P-gp expression. nih.govresearchgate.net Pre-treatment with this compound led to an approximate 50% increase in doxorubicin accumulation in MCF7 cells and a 75% increase in MCF7 ADR cells. nih.govresearchgate.net This enhanced accumulation is attributed to the ability of PB28 to reduce P-gp expression in a concentration- and time-dependent manner, thereby inhibiting the drug efflux mechanism and restoring sensitivity to doxorubicin. nih.govaacrjournals.org
| Cell Line | Treatment Schedule | Increase in Doxorubicin Accumulation | Reference |
| MCF7 | Pre-exposure with PB28 HCl | ~50% | nih.gov |
| MCF7 ADR | Pre-exposure with PB28 HCl | ~75% | nih.govaacrjournals.org |
Intracellular Calcium Dynamics Measurements
Intracellular calcium (Ca2+) is a critical second messenger that regulates numerous cellular processes, and its dysregulation is implicated in various pathologies. mdpi.complos.org The effect of this compound on calcium homeostasis has been investigated using techniques such as fluorescence microscopy with Ca2+-sensitive dyes. These studies have revealed that PB28 can significantly interfere with Ca2+ signaling pathways.
In human neuroblastoma SK-N-SH cells, while an acute challenge with PB28 did not affect basal intracellular Ca2+ levels, a prolonged incubation of 45 minutes completely abolished the cytosolic Ca2+ increases typically evoked by physiological agonists like carbachol (B1668302) and histamine. nih.gov This inhibitory effect extends to Ca2+ mobilization mediated by bradykinin. The underlying mechanism was found to be a direct modulation of Ca2+ release from the endoplasmic reticulum (ER), a major intracellular Ca2+ store. nih.govnih.gov PB28 was shown to directly inhibit both InsP3 (inositol 1,4,5-trisphosphate) receptors and ryanodine (B192298) receptors, the two primary channels that govern Ca2+ release from the ER. nih.gov
Viral Infectivity Assays (e.g., SARS-CoV-2 in Vero E6 cells)
In the context of infectious diseases, this compound has been identified as a potent inhibitor of SARS-CoV-2. bioworld.com The standard preclinical model for evaluating such antiviral activity involves in vitro viral infectivity assays using susceptible cell lines, most commonly Vero E6 cells (an African green monkey kidney cell line). nih.govamegroups.cnjci.org In these assays, cells are treated with the compound before or during infection with the virus. The efficacy of the compound is then determined by measuring the reduction in viral replication or virus-induced cytopathic effect (CPE).
This compound demonstrated significant antiviral activity against SARS-CoV-2 in infected Vero E6 cells. bioworld.com Quantitative analysis from these cytopathic effect assays allows for the calculation of the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of the virus in vitro. The selectivity of the antiviral effect is assessed by comparing the IC50 to the cytotoxic concentration (CC50) in the same cell line, with a higher selectivity index (CC50/IC50) indicating a more favorable profile.
| Virus | Cell Line | Assay Type | Parameter | Value | Reference |
| SARS-CoV-2 | Vero E6 | Cytopathic Effect | IC50 | 4.05 µM | bioworld.com |
| N/A | Vero E6 | Cytotoxicity | CC50 | 7.21 µM | bioworld.com |
Studies in Permeabilized Cell Systems
To dissect the precise molecular targets of a compound within the cell, researchers often turn to permeabilized cell systems. In this approach, the plasma membrane is selectively permeabilized using a mild detergent (e.g., digitonin), which grants direct experimental access to intracellular organelles like the endoplasmic reticulum (ER) while leaving their membranes intact. nih.govresearchgate.net This methodology is crucial for determining if a compound acts directly on an intracellular target or if its effects are mediated by signaling cascades initiated at the cell surface.
This technique was instrumental in elucidating the mechanism behind this compound's effect on calcium dynamics. To confirm that PB28 directly targets ER calcium channels, experiments were conducted on permeabilized SK-N-SH cells. nih.gov In this system, researchers could bypass the plasma membrane and directly apply agonists like InsP3 to the ER. The results demonstrated that this compound abolished the Ca2+ release elicited by the direct administration of InsP3, providing conclusive evidence that the compound acts as a direct inhibitor of the InsP3 receptor on the ER membrane. nih.gov This approach definitively separated the compound's action on intracellular stores from any potential effects on plasma membrane receptors or channels.
Biochemical and Molecular Investigations
Affinity Chromatography for Protein Target Elucidation
Affinity chromatography is a powerful technique used to isolate and identify the specific molecular targets of a compound based on a reversible binding interaction between the target protein and an immobilized ligand. cytivalifesciences.comthermofisher.com This methodology was instrumental in early efforts to elucidate the protein targets of PB28. In one key study, researchers aimed to identify proteins that interact with PB28 to contribute to the characterization of the sigma-2 (σ₂) receptor. nih.gov
To achieve this, a derivative of PB28 was chemically synthesized to include an amino group, which was then used to functionalize an NHS-ester activated sepharose column. nih.gov A lysate of proteins from human SK-N-SH neuroblastoma cells, a cell line known to have a high density of σ₂ receptors, was passed through this column. nih.gov The PB28-functionalized resin selectively captured proteins that bound to the compound. After washing away non-binding proteins, the captured proteins were eluted and identified. thermofisher.com This affinity purification approach led to the identification of histone proteins as potential interactors with PB28, contributing to the ongoing investigation of σ₂ receptor identity and function. nih.govmdpi.com
Gene Expression Profiling
Gene expression profiling provides insights into how a compound alters cellular function at the transcriptional level. Studies involving PB28 and other sigma-2 receptor ligands have utilized this approach to understand their mechanisms of action. Research has shown that PB28 can down-regulate the mRNA levels of P-glycoprotein (P-gp), indicating an effect at the gene expression level. aacrjournals.org
More broadly, investigations into high-affinity sigma-2 ligands, a class to which PB28 belongs, have employed techniques like RNA-sequencing. researchgate.net These analyses have revealed that cytotoxic sigma-2 ligands can exclusively modulate gene clusters involved in critical cellular pathways, including cholesterol homeostasis and the endoplasmic reticulum (ER) stress response. researchgate.net Such findings suggest that the antitumor effects of compounds like PB28 may be mediated, in part, by inducing significant changes in the expression of genes that regulate these fundamental processes.
Protein Level Analysis (e.g., Western Blot, implied for P-gp)
Western blotting is a widely used technique to detect and quantify the expression levels of specific proteins in a sample. nih.gov This method has been crucial in evaluating the effect of PB28 on the expression of P-glycoprotein (P-gp), a key protein involved in multidrug resistance in cancer. aacrjournals.orgnih.gov
In studies using human breast cancer cell lines (MCF7 and the doxorubicin-resistant MCF7 ADR), treatment with PB28 was found to significantly reduce the expression of P-gp. aacrjournals.org The reduction was observed to be dependent on both the concentration of PB28 and the duration of exposure. aacrjournals.org This effect was particularly pronounced in the resistant MCF7 ADR cell line, which has high basal levels of P-gp. aacrjournals.org Furthermore, Western blot analyses have been used to investigate the impact of PB28 on signaling pathways within cancer cells. In renal cancer cell lines, treatment with PB28 led to decreased phosphorylation of proteins in the PI3K-AKT-mTOR signaling pathway, indicating that PB28 can modulate the activity of this critical cancer-related pathway. medchemexpress.com
| Cell Line | P-gp Expression Level (Relative to Control) | Key Finding |
|---|---|---|
| MCF7 (Low P-gp Expression) | ~40% | PB28 reduced P-gp expression by approximately 60%. |
| MCF7 ADR (High P-gp Expression) | ~10% | PB28 caused a substantial reduction in P-gp expression by approximately 90%. |
Ex Vivo Tissue Studies
Studies in Isolated Guinea Pig Bladder and Ileum
Ex vivo studies using isolated tissues bridge the gap between in vitro cellular assays and in vivo animal models, allowing for the investigation of a compound's physiological effects in a controlled environment. The effects of PB28 have been characterized using isolated guinea pig bladder and ileum, which are standard models for assessing contractile and neurotransmission-modulating properties of pharmacological agents. medchemexpress.comnih.gov
In these preparations, electrical stimulation is used to evoke muscle contractions. The addition of PB28 to the tissue bath was shown to inhibit these electrically evoked twitches in both bladder and ileum tissues. medchemexpress.com This inhibitory effect was quantified by determining the half-maximal effective concentration (EC₅₀), which represents the concentration of PB28 required to produce 50% of its maximum effect.
| Tissue Preparation | EC₅₀ Value (μM) |
|---|---|
| Isolated Guinea Pig Bladder | 2.62 |
| Isolated Guinea Pig Ileum | 3.96 |
Computational Modeling and Bioinformatics Approaches
Computational modeling and bioinformatics are increasingly vital in modern drug discovery and mechanistic studies. nih.goviastate.edu These approaches have been applied to understand the interaction between PB28 and its targets at a molecular level. A significant breakthrough was the determination of the crystal structure of the σ₂ receptor in a complex with PB28. biorxiv.org
This high-resolution structural information provides a precise three-dimensional map of how PB28 binds to the receptor. biorxiv.org Such structural data is invaluable for computational chemists and was subsequently used to template a large-scale virtual screening effort. In this process, a massive library of over 490 million "make-on-demand" molecules was computationally docked into the PB28 binding site of the σ₂ receptor structure to identify new, potentially more selective ligands. biorxiv.org This structure-based drug design approach, enabled by the initial crystallographic work with PB28, accelerates the discovery of novel chemical entities with desired pharmacological profiles. biorxiv.org
Homology Modeling and Automated Molecular Docking Studies
Prior to the elucidation of the σ2 receptor's crystal structure, computational methods were pivotal in identifying and rationalizing the binding partners of PB28. nih.govnih.gov Researchers employed homology modeling and automated docking to investigate the intermolecular interactions between PB28 and potential protein targets identified through affinity chromatography, namely human nucleosomal histone proteins. nih.govresearchgate.net
These computational studies constructed three-dimensional homology models of individual histones (H2A, H2B, H3.3a), histone dimers (H2A/H2B, H3.3a/H4), and the complete nucleosomal core particle. nih.govresearchgate.net Subsequent automated docking simulations were performed to predict how PB28 might bind to these structures. The results of these predictive models were significant:
While some docking poses were found for PB28 on histone monomers like H2A, H2B, and H3.3a, the most plausible and stable interactions were predicted with the H2A/H2B dimer. nih.govnih.gov
The models predicted that PB28 binds to sites on the H2A/H2B dimer that are implicated in crucial nuclear processes such as chromatin compaction and the assembly of the nucleosome. nih.gov
These computational predictions were later substantiated by experimental data, which confirmed a high-affinity binding interaction with a reconstituted H2A/H2B dimer. nih.gov
Following the landmark identification of the σ2 receptor as Transmembrane Protein 97 (TMEM97), the crystal structure of the receptor in a complex with PB28 was resolved. biorxiv.orgpnas.org This high-resolution structural data provided a precise template for much more accurate and large-scale molecular docking studies. The PB28-bound crystal structure was used as a template for a massive virtual screening effort, where 490 million different molecules were docked in silico to identify new, selective chemotypes that could bind to the receptor. biorxiv.org This illustrates a powerful application of computational modeling, moving from predictive models based on homology to structure-based drug discovery using an experimentally determined crystal structure.
| Methodology | Investigated Target(s) | Key Computational Finding | Reference |
|---|---|---|---|
| Homology Modeling & Molecular Docking | Human Histone Proteins (H1, H2A, H2B, H3.3a) | Predicted the most plausible interaction occurs with the H2A/H2B dimer at sites involved in chromatin compaction. | nih.govnih.gov |
| Molecular Docking (Structure-Based) | Sigma-2 Receptor (TMEM97) | The crystal structure of the PB28-receptor complex was used as a template for a large-scale docking screen of 490 million compounds. | biorxiv.org |
Bioinformatic Analyses of Drug Action and Pathways
Bioinformatic approaches have been crucial in elucidating the biological pathways through which PB28 exerts its effects, particularly its anti-cancer properties. By analyzing the known targets of PB28 and their downstream signaling cascades, researchers have identified key pathways modulated by the compound.
The primary target of PB28, the σ2 receptor (TMEM97), is intrinsically linked to cholesterol homeostasis and lipid metabolism. mdpi.comnih.gov Gene ontology analysis has shown that TMEM97 expression is significantly associated with biosynthetic processes for cellular lipids, cholesterol, and fatty acids. nih.gov This suggests that PB28's interaction with this receptor could fundamentally alter these metabolic pathways.
More direct pathway analysis has demonstrated that PB28's action as a σ2 receptor agonist can suppress tumor cell proliferation and invasion by specifically regulating the PI3K-AKT-mTOR signaling pathway. medchemexpress.com In studies on renal cancer cell lines, treatment with PB28 led to a marked decrease in the phosphorylation of key proteins within this cascade. medchemexpress.com The PI3K-AKT-mTOR pathway is a central regulator of cell growth, survival, and proliferation, and its inhibition is a key strategy in cancer therapy. PB28's ability to modulate this pathway highlights a specific mechanism for its observed anti-neoplastic effects. medchemexpress.comfrontiersin.org
Genome-Wide Investigation of Affected Biological Pathways
The identification of the gene encoding the σ2 receptor as TMEM97 was a fundamental breakthrough that anchored the pharmacological actions of PB28 to a specific genomic element. pnas.org This discovery allows for genome-level investigations into the receptor's function and the consequences of its modulation by ligands like PB28.
Bioinformatic studies have correlated the expression of the TMEM97 gene with the expression of a suite of other genes involved in lipid and cholesterol metabolism. nih.gov In one analysis, an increase in TMEM97 expression was linked to a corresponding rise in the expression of genes associated with specific Gene Ontology (GO) terms, including:
Cellular lipid biosynthetic process
Isoprenoid biosynthetic process
Cholesterol biosynthetic process
Long-chain fatty-acyl-CoA biosynthetic process nih.gov
This evidence points to a coordinated regulation of genes involved in these pathways, with TMEM97 playing a significant role. By binding to the protein product of this gene, PB28 can influence this entire biological program, which is critical in both normal cellular function and in diseases like cancer where metabolic reprogramming is a known hallmark. nih.govmedchemexpress.com
Predictive Computational Models for Molecular Interactions
Predictive computational models are a cornerstone of the preclinical investigation of PB28, enabling researchers to forecast and analyze its molecular interactions before or in concert with experimental validation. The homology modeling and molecular docking studies described previously serve as primary examples of such models. nih.govnih.gov
These models were initially used to generate hypotheses about the unknown binding partners of PB28. By modeling the interaction between PB28 and histone proteins, scientists predicted a specific binding event with the H2A/H2B dimer, a forecast that was later confirmed experimentally. nih.gov This demonstrates the power of computational models to guide research and rationalize experimental findings.
The subsequent use of the high-resolution crystal structure of the PB28-σ2 receptor complex for large-scale virtual screening is a more advanced application of predictive modeling. biorxiv.org In this approach, the docking scores of millions of compounds were calculated to predict their binding affinity for the receptor. This computational screening successfully identified dozens of novel, high-affinity ligands in new chemical classes, showcasing the efficiency and predictive power of structure-based in silico models for drug discovery. biorxiv.org
Analysis of Gene Networks and Interacting Cellular Processes
The biological effects of PB28 are not solely dictated by its binding to the σ2 receptor (TMEM97) in isolation. Instead, the receptor functions within a network of protein-protein interactions, and PB28 can modulate the activity of this entire complex. Analysis of these networks is critical to understanding the compound's full mechanism of action.
Research has identified several key interacting partners for TMEM97, forming a cellular network that regulates crucial processes:
PGRMC1 (Progesterone Receptor Membrane Component 1): TMEM97 functions via its co-receptor PGRMC1 to regulate cellular activities. nih.gov This interaction is central to the receptor's role in signaling and trafficking. nih.govresearchgate.net
LDLR (Low-Density Lipoprotein Receptor): The σ2 receptor is involved in the cellular uptake of LDL. It forms a trimeric complex with PGRMC1 and the LDLR, which facilitates the internalization of LDL particles. nih.gov
TSPO (Translocator Protein): Studies have suggested a functional link and potential interaction between TMEM97 and TSPO, another protein implicated in cellular metabolism and signaling. mdpi.com
By binding to TMEM97, PB28 has the potential to influence the formation and function of these protein complexes, thereby affecting downstream cellular processes like cholesterol uptake, cell signaling, and metabolic regulation. medchemexpress.comnih.gov The inhibition of the PI3K-AKT-mTOR pathway by PB28 is a prime example of disrupting an interacting cellular process to achieve a therapeutic effect. medchemexpress.com
| Interacting Protein | Abbreviation | Function within the Network | Reference |
|---|---|---|---|
| Progesterone Receptor Membrane Component 1 | PGRMC1 | Acts as a co-receptor with TMEM97 to regulate signaling and trafficking. | nih.gov |
| Low-Density Lipoprotein Receptor | LDLR | Forms a trimeric complex with TMEM97 and PGRMC1 to facilitate LDL uptake. | nih.gov |
| Translocator Protein | TSPO | Functionally linked to TMEM97 expression and signaling. | mdpi.com |
Molecular Dynamics Simulations (Conceptual Relevance)
While specific molecular dynamics (MD) simulation studies focused exclusively on this compound were not identified in the searched literature, this computational technique holds significant conceptual relevance for advancing the understanding of its behavior. MD simulations model the movement of atoms and molecules over time, providing a dynamic view of drug-target interactions that static docking models cannot capture.
Conceptually, MD simulations could be applied to the study of PB28 in several critical ways:
Refining Binding Poses: The docking poses of PB28 within the σ2 receptor binding site or at the histone H2A/H2B interface could be subjected to MD simulations. nih.govbiorxiv.org This would allow researchers to assess the stability of the predicted interactions over time and observe subtle conformational changes in both the ligand and the protein that may be crucial for binding.
Understanding Solvent Effects: MD simulations explicitly model the behavior of water molecules, which can play a mediating role in drug-target interactions. This could provide a more accurate picture of how this compound behaves in the aqueous physiological environment of a binding pocket.
Investigating Complex Dynamics: The dynamics of the entire trimeric complex of TMEM97, PGRMC1, and LDLR could be simulated in the presence and absence of PB28. nih.gov This would offer insights into how the binding of PB28 allosterically affects the interactions between these proteins and influences their collective function, such as the process of LDL internalization.
Salt Form Behavior: As PB28 is formulated as a hydrochloride salt, MD simulations are a useful tool for studying the behavior of such compounds in solution, including ion pairing and interactions with biological macromolecules. nih.gov
In essence, MD simulations represent a logical next step to build upon the existing computational and structural data, offering a pathway to a more dynamic and detailed understanding of PB28's molecular mechanisms.
Structure Activity Relationships Sar of Pb28 Hydrochloride
Elucidation of Key Structural Features for Sigma Receptor Affinity and Selectivity
The affinity of PB28 for both σ₁ and σ₂ receptors is exceptionally high, with Ki values in the subnanomolar range. apexbt.commedchemexpress.com This has made it a valuable pharmacological tool and a lead compound for further development. frontiersin.org SAR studies have identified several key structural features that are crucial for this high affinity and for modulating selectivity between the two sigma receptor subtypes.
The fundamental pharmacophore for many sigma receptor ligands, including PB28, consists of a positively charged amine that forms an ion-pair with an aspartate residue (Asp29 in the σ₂ receptor) within the binding pocket. researchgate.net This is complemented by adjacent hydrophobic and aromatic moieties that interact with nearby aromatic residues such as Phe66, Phe69, His21, and Tyr50 in the σ₂ receptor. researchgate.net
For PB28 specifically, the N-cyclohexyl group on the piperazine (B1678402) ring is a critical determinant of high affinity. Its removal or replacement with aryl groups leads to a drastic 1000-fold decrease in affinity for both σ₁ and σ₂ receptors. nih.gov Replacement with smaller alkyl groups like methyl or bulkier groups like benzyl (B1604629) also results in a significant drop in affinity, particularly for the σ₂ receptor. frontiersin.org This highlights the optimal size and hydrophobicity of the cyclohexyl ring for fitting into a hydrophobic pocket within the receptor.
The piperazine ring itself, with its two basic nitrogen atoms, is also essential, especially for σ₂ receptor affinity. Replacing one of the nitrogen atoms with a carbon to form a piperidine (B6355638) ring, or reducing the basicity by converting the nitrogens into amides, leads to a 50- to 500-fold decrease in σ₂ receptor affinity. nih.gov This suggests that both nitrogen atoms are important for high-affinity binding at the σ₂ subtype. nih.govacs.org Conversely, for the σ₁ receptor, the distal nitrogen (relative to the propyl linker) appears more critical, as its modification significantly reduces affinity, while modifications at the proximal nitrogen are better tolerated. nih.gov
The propyl linker connecting the piperazine and tetralin moieties also influences affinity. Altering its length, either by shortening or elongating it, has been shown to reduce affinity, indicating that the three-carbon chain provides the optimal distance and conformation for bridging the two key binding regions of the molecule. frontiersin.org
The 5-methoxy-1,2,3,4-tetrahydronaphthalene portion of PB28 also contributes to its binding. While the methoxy (B1213986) group itself is not considered essential for affinity at either receptor subtype, its position can influence selectivity. frontiersin.org Replacing the tetralin nucleus with a naphthalene (B1677914) ring can be tolerated in some analogs, but in PB28 itself, this change, along with the removal of the cyclohexyl group, leads to a significant loss of affinity. frontiersin.orgnih.gov
Interestingly, PB28 is a racemic mixture, and studies on its individual enantiomers have shown no significant enantioselectivity for either σ₁ or σ₂ receptors. nih.gov
Design and Synthesis of Analogous Compounds Based on PB28 as a Lead
Leveraging the SAR insights from PB28, numerous research efforts have focused on the rational design and synthesis of new analogs. The primary goals have been to enhance selectivity for either the σ₁ or σ₂ receptor, to modulate the functional activity (e.g., agonist versus antagonist), and to improve pharmacokinetic properties like lipophilicity for better in vivo performance. uc.pt
One major strategy has been the modification of the piperazine ring . As the two nitrogen atoms were found to be crucial for σ₂ affinity, analogs were synthesized where one nitrogen was replaced by a carbon (piperidine derivatives) or its basicity was reduced (amide derivatives). nih.govacs.org For instance, the conversion of the distal nitrogen to an amide in compound 36 (see table below) resulted in a highly potent and selective σ₁ ligand with a 1627-fold selectivity over the σ₂ receptor. acs.org Conversely, piperidine analogs like 15 and 24 showed promise as potent σ₂ agonists. acs.org
Another approach involved altering the N-substituent on the piperazine ring . Given the dramatic loss of affinity upon removal of the cyclohexyl group, this part of the molecule has been a key focus. While simple alkyl or aryl substitutions were detrimental, more complex modifications have been explored to probe the hydrophobic pocket of the receptors. nih.gov
The propyl linker has also been a target for modification. Introduction of polar functional groups like amine, amide, or ether groups into the linker was attempted to reduce the high lipophilicity of PB28. acs.org However, these changes generally led to a decrease in affinity, underscoring the importance of the hydrophobic nature of this linker. acs.org
Modifications to the tetralin/naphthalene moiety have also been extensive. Fluorescent tags such as NBD or Dansyl have been attached to this part of the molecule, often replacing the methoxy group, to create probes for studying cellular uptake and localization. ingentaconnect.com These studies found that attaching the fluorescent tag via a linker at the 5-position of the tetralin nucleus could yield compounds with retained high σ₂ affinity. ingentaconnect.com
The synthesis of these analogs typically involves multi-step reaction sequences, often starting from commercially available tetralone or naphthalene precursors. Standard organic chemistry transformations are employed to build the propyl linker, introduce the piperazine or other heterocyclic moieties, and append the desired N-substituent.
Correlation of Specific Structural Modifications with Altered Biological Activities
The structural modifications of PB28 analogs have been directly correlated with changes not only in receptor affinity and selectivity but also in their downstream biological effects, such as antiproliferative activity and modulation of P-glycoprotein (P-gp).
PB28 itself exhibits a unique biological profile as a σ₁ receptor antagonist and a σ₂ receptor agonist. apexbt.com This dual activity is believed to contribute to its cytotoxic effects in various cancer cell lines. frontiersin.org The antiproliferative activity of PB28 and its analogs has been extensively studied in cell lines such as the human neuroblastoma SK-N-SH line. For example, the piperidine analogs 15 and 24 , which were designed based on SAR studies of the piperazine ring, were identified as putative σ₂ agonists and demonstrated greater antiproliferative potency than PB28 in SK-N-SH cells. acs.org
Furthermore, PB28 has been shown to inhibit the function of P-gp, an efflux pump that contributes to multidrug resistance in cancer. medchemexpress.com This activity appears to be sensitive to the lipophilicity and structural conformation of the analogs. Some analogs with reduced lipophilicity, designed to improve their pharmacokinetic profile, unfortunately, lost their antiproliferative effects while retaining some activity at the P-gp pump. acs.org
The table below summarizes the sigma receptor binding affinities for a selection of PB28 analogs with modifications at the piperazine ring, demonstrating the impact of these changes on receptor interaction.
| Compound | Modification from PB28 | σ₁ Ki (nM) | σ₂ Ki (nM) | Selectivity (σ₁/σ₂) |
| PB28 (7) | - | 0.38 | 0.68 | 0.56 |
| 15 | 4-cyclohexylpiperidine | 143 | 11.8 | 12.1 |
| 24 | 1-cyclohexylpiperidine | 1.1 | 59.8 | 0.018 |
| 36 | 1-propionyl-4-cyclohexylpiperazine | 0.11 | 179 | 0.0006 |
| 59 | N-cyclohexylpiperazine | 13.9 | 4.70 | 2.96 |
Data sourced from Berardi et al., 2009. acs.org
Quantitative Structure-Activity Relationship (QSAR) and Computational SAR Methodologies
To further rationalize the observed SAR and to guide the design of new, more potent, and selective ligands, computational methods, including Quantitative Structure-Activity Relationship (QSAR) studies, have been employed. These approaches aim to build predictive models that correlate the structural features of a series of compounds with their biological activity.
A significant 3D-QSAR study was conducted on a series of cyclohexylpiperazine derivatives, including PB28, using the Comparative Molecular Field Analysis (CoMFA) method. researchgate.netnih.gov CoMFA generates a 3D model by analyzing the steric and electrostatic fields of a set of aligned molecules. The goal is to identify regions in 3D space where modifications to the molecular structure are likely to increase or decrease biological activity.
In this study, two different alignment methods were used: an automated flexible alignment and a rationally driven manual alignment. researchgate.net The manual alignment produced a more predictive CoMFA model, suggesting that a careful, knowledge-based alignment of the compounds is crucial for generating a reliable model. researchgate.net The resulting CoMFA maps provided a visual representation of the SAR, highlighting areas where steric bulk is favored or disfavored and where positive or negative electrostatic potential is important for high affinity at the σ₂ receptor. researchgate.net These maps were consistent with the experimental SAR data, providing a theoretical framework for understanding the binding of these ligands.
The predictivity of the CoMFA model was assessed using a test set of compounds that were not included in the model's creation. The manually aligned model showed significantly better predictivity than the automated one, further emphasizing the importance of the alignment strategy. researchgate.net
Beyond CoMFA, other computational techniques like homology modeling and automated docking have been used to study the interaction of PB28 with its targets. nih.gov For instance, docking studies were used to probe the potential interactions between PB28 and histone proteins, which were identified as potential binding partners through affinity chromatography experiments. nih.gov These computational models predicted that PB28 could interact with the H2A/H2B histone dimer at sites involved in chromatin organization. nih.gov
These computational approaches, in conjunction with experimental SAR data, provide a powerful platform for the rational design of novel sigma receptor ligands based on the PB28 scaffold. They allow for the in silico screening of virtual compounds and the prioritization of candidates for synthesis and biological testing, thereby accelerating the drug discovery process.
Broader Biological Implications and Future Research Directions for Pb28 Hydrochloride
Role in Cancer Biology Research
Strategies for Overcoming Multidrug Resistance in Neoplasia
The compound PB28 hydrochloride (PB28) has demonstrated significant potential in strategies aimed at overcoming multidrug resistance (MDR) in cancer. caymanchem.comresearchgate.net MDR is a phenomenon where cancer cells become resistant to a variety of structurally and mechanistically unrelated anticancer drugs, often due to the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). nih.govnih.gov These transporters actively pump chemotherapeutic agents out of the cell, reducing their intracellular concentration and efficacy. nih.gov
PB28, a ligand for sigma (σ) receptors, has been shown to inhibit the growth of both sensitive and multidrug-resistant cancer cell lines. caymanchem.comresearchgate.net Specifically, in human breast cancer cell lines MCF-7 and the multidrug-resistant MCF-7/adr, PB28 exhibited potent growth inhibition. caymanchem.com A key mechanism underlying its effectiveness in resistant cells is its ability to decrease the levels of P-gp. caymanchem.comresearchgate.net Studies have shown that PB28 can reduce P-gp expression in a manner dependent on both concentration and time. researchgate.net This reduction in P-gp levels hinders the cell's ability to efflux anticancer drugs, thereby resensitizing the resistant cells to chemotherapy. caymanchem.comresearchgate.net The development of MDR is a major obstacle in cancer treatment, and the ability of compounds like PB28 to modulate proteins involved in this process, such as P-gp, presents a promising avenue for improving the effectiveness of existing cancer therapies. nih.govresearchgate.net
Exploration of Combination Therapy Regimens (e.g., with Anthracyclines)
Building on its ability to counteract multidrug resistance, PB28 has been investigated in combination with conventional chemotherapeutic agents, particularly anthracyclines like doxorubicin (B1662922). caymanchem.comaacrjournals.org Anthracyclines are a class of antibiotics that are widely used in cancer chemotherapy but are also substrates for P-glycoprotein, making them susceptible to MDR. aacrjournals.orgcancer.gov
Research has demonstrated a strong synergistic effect when PB28 is used in combination with doxorubicin in breast cancer cell lines. researchgate.netaacrjournals.org This synergy is observed in both simultaneous and sequential treatment schedules. aacrjournals.org The enhanced cytotoxicity of the combination therapy is directly linked to PB28's ability to increase the intracellular accumulation of doxorubicin. researchgate.netaacrjournals.org By inhibiting P-gp, PB28 effectively traps doxorubicin inside the cancer cells, leading to a significant increase in its therapeutic effect. aacrjournals.org For instance, in MCF-7 and MCF-7/adr breast cancer cells, the combination of PB28 and doxorubicin resulted in a substantial increase in cytotoxicity compared to doxorubicin alone. aacrjournals.org This suggests that PB28 could be a valuable component of combination therapies, potentially allowing for lower doses of toxic chemotherapies and overcoming pre-existing resistance. researchgate.net
Potential in Antiviral Research, with Focus on Emerging Pathogens (e.g., SARS-CoV-2)
Recent research has highlighted the potential of this compound as an antiviral agent, particularly against emerging pathogens like Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the virus responsible for COVID-19. caymanchem.comfrontiersin.org In the search for repurposable drugs to combat the pandemic, a study mapping the interactions between human and SARS-CoV-2 proteins identified sigma receptors as potential therapeutic targets. frontiersin.orgneb-online.de
PB28, a modulator of both sigma-1 and sigma-2 receptors, emerged as a potent inhibitor of SARS-CoV-2 infectivity in in vitro studies. caymanchem.comfrontiersin.org It was found to be approximately 20 times more potent than hydroxychloroquine (B89500) in reducing viral infectivity in Vero E6 cells. caymanchem.comcaymanchem.comnih.gov A proposed mechanism for its antiviral activity involves its interaction with sigma receptors located at the endoplasmic reticulum, potentially interfering with viral proteins like NSP6 that are involved in the formation of autophagosomes, structures that the virus may exploit for its replication. nih.gov The potent anti-SARS-CoV-2 activity of PB28, coupled with its distinct pharmacological profile, makes it a promising candidate for further investigation in the development of antiviral therapies. frontiersin.org
Advanced Investigations into Intracellular Trafficking and Subcellular Localization, including Nuclear Compartments
The intracellular journey of molecules is crucial to their function. While the primary localization of sigma-1 receptors is at the endoplasmic reticulum, they can move to other parts of the cell, including the plasma membrane and the nuclear envelope, when activated by ligands. frontiersin.orgnih.gov This movement is a key aspect of their function as molecular chaperones. frontiersin.org
The process of moving proteins into the nucleus is a regulated process often involving a specific amino acid sequence called a nuclear localization signal (NLS). researchgate.netunimi.it This signal is recognized by importin proteins, which then facilitate the transport of the protein through the nuclear pore complex. nih.gov Research on the nucleocapsid (N) protein of SARS-CoV has identified distinct NLS motifs that are responsible for its transport into the nucleus and even the nucleolus. nih.gov Understanding the specific signals and pathways that govern the subcellular localization of compounds like PB28 and the receptors they bind to is an active area of research. Advanced studies into the intracellular trafficking of PB28 could reveal more about its mechanisms of action and how it influences processes within different cellular compartments, including the nucleus.
Elucidation of Endogenous Ligands and Physiological Roles of Sigma Receptors
While a multitude of synthetic ligands for sigma receptors have been developed, the identity of their natural, or endogenous, ligands has been a long-standing question in pharmacology. wikipedia.orgsigmaaldrich.com Several candidates have been proposed, with neurosteroids being a prominent class of molecules that bind to sigma-1 receptors. frontiersin.orgnih.govwikipedia.org Steroids such as progesterone, testosterone, pregnenolone (B344588) sulfate (B86663), and dehydroepiandrosterone (B1670201) sulfate (DHEA-S) have been shown to interact with sigma-1 receptors. wikipedia.org More recently, choline, an essential nutrient, has been identified as an endogenous activator of sigma-1 receptors. news-medical.net
The physiological roles of sigma receptors are diverse and reflect their widespread distribution in the body. nih.gov They are involved in modulating a variety of cellular functions, including calcium signaling, the activity of ion channels, and neurotransmitter systems. nih.govwikipedia.org Their involvement in these fundamental processes has implicated them in a range of physiological and pathological conditions, including cardiovascular function, neurological and psychiatric disorders, and cancer. wikipedia.orgnih.gov The ongoing effort to definitively identify all endogenous ligands and fully understand their physiological roles will provide a more complete picture of sigma receptor biology and could pave the way for new therapeutic strategies targeting these receptors. nih.govnih.gov
Future Studies on Post-Translational Modifications and Complex Intracellular Signaling Cascades
The function of proteins, including receptors, is often fine-tuned by post-translational modifications (PTMs). sigmaaldrich.commdpi.com These are chemical modifications that occur after a protein has been synthesized and can include processes like phosphorylation, glycosylation, and ubiquitination. sigmaaldrich.com PTMs can alter a protein's activity, localization, and interaction with other molecules, thereby playing a critical role in cellular signaling. mdpi.comjacc.org
For sigma receptors, future research will likely focus on elucidating the specific PTMs they undergo and how these modifications impact their function and the downstream signaling cascades they initiate. frontiersin.org For example, the phosphorylation state of signaling proteins is known to be critical for their activity. sigmaaldrich.com Techniques like in situ proximity ligation assays (PLA) can be used to detect specific PTMs and protein-protein interactions within the cell. sigmaaldrich.com Understanding the complex intracellular signaling pathways modulated by sigma receptors is an active area of investigation. frontiersin.orgresearchgate.net These pathways involve a network of interacting proteins and can influence a wide range of cellular processes. nih.govfrontiersin.org Future studies that unravel the intricacies of sigma receptor PTMs and their role in complex signaling cascades will be crucial for a comprehensive understanding of their biological function and for the development of more targeted and effective therapies. scbt.commdpi.com
Development of this compound as a Versatile Pharmacological Tool for Receptor Research
This compound has emerged as a significant pharmacological tool for investigating the physiological and pathological roles of sigma (σ) receptors. nih.govfrontiersin.org Its value as a research instrument stems from its distinct binding profile, demonstrating high affinity for the σ₂ receptor and antagonistic properties at the σ₁ receptor. medchemexpress.commedchemexpress.com This dual activity allows researchers to dissect the specific contributions of each receptor subtype in various cellular processes.
The initial characterization of this compound involved in vitro binding assays to determine its affinity and selectivity for σ receptors compared to other receptor systems. frontiersin.org These studies established it as a high-affinity σ₂ receptor agonist and a σ₁ receptor antagonist. medchemexpress.comtocris.com For instance, in MCF-7 breast cancer cell membranes, PB28 exhibits a high affinity for σ₂ receptors with a Kᵢ of 0.28 nM, while its affinity for σ₁ receptors is lower at 13 nM. caymanchem.com This differential binding has been instrumental in studies aiming to understand the distinct functions of these two receptor subtypes.
Further research has utilized this compound to probe the functions of σ receptors in various experimental models. In isolated organ bath experiments using guinea pig bladder and ileum, this compound was shown to inhibit electrically evoked contractions, a functional response indicative of σ receptor modulation. nih.govtocris.com Moreover, its effects on cancer cell lines have been a major area of investigation. Studies on C6 rat glioma and SK-N-SH human neuroblastoma cells, which express both σ receptor subtypes, have used this compound to demonstrate the antiproliferative and cytotoxic effects associated with σ₂ receptor agonism and σ₁ receptor antagonism. nih.govfrontiersin.orgtocris.com These findings have solidified the role of this compound as a valuable tool for exploring the therapeutic potential of targeting sigma receptors in oncology. acs.org
The compound's utility extends to research on multidrug resistance in cancer. This compound has been shown to modulate the expression of P-glycoprotein (P-gp), a key protein involved in drug efflux, thereby enhancing the efficacy of conventional chemotherapeutic agents like doxorubicin in resistant breast cancer cells. nih.gov This has opened avenues for investigating σ receptor ligands as potential chemosensitizing agents.
More recently, the utility of this compound as a research tool has expanded into virology. In the context of the COVID-19 pandemic, a multi-university effort identified human proteins that interact with SARS-CoV-2 viral proteins. nih.gov Sigma receptors were identified as "druggable" host proteins, and this compound was found to exhibit potent anti-SARS-CoV-2 activity in in vitro assays, being significantly more active than hydroxychloroquine. nih.govcaymanchem.com This discovery has spurred further investigation into the role of sigma receptors in viral infections and the potential of modulators like this compound as antiviral agents.
Table 1: Binding Affinity of this compound at Sigma Receptors in Different Tissues/Cells
| Tissue/Cell Line | Receptor Subtype | Binding Affinity (Ki) |
| Guinea Pig Brain | σ₁ | 15.2 nM tocris.com |
| Rat Liver | σ₂ | 0.8 nM tocris.com |
| MCF-7 Cells | σ₁ | 13.0 nM caymanchem.com |
| MCF-7 Cells | σ₂ | 0.28 nM caymanchem.com |
| MCF-7 ADR Cells | σ₁ | 10.0 nM medchemexpress.com |
| MCF-7 ADR Cells | σ₂ | 0.17 nM medchemexpress.com |
Table 2: Functional Activity of this compound in In Vitro Assays
| Assay | Cell Line/Tissue | Effect | Metric (Value) |
| Inhibition of Cell Growth | MCF-7 Cells | Antiproliferative | IC₅₀ = 25 nM caymanchem.com |
| Inhibition of Cell Growth | MCF-7/adr Cells | Antiproliferative | IC₅₀ = 15 nM caymanchem.com |
| Inhibition of Electrically Evoked Twitch | Guinea Pig Bladder | Inhibition | EC₅₀ = 2.62 μM medchemexpress.com |
| Inhibition of Electrically Evoked Twitch | Guinea Pig Ileum | Inhibition | EC₅₀ = 3.96 μM medchemexpress.com |
| Reduction of SARS-CoV-2 Infectivity | Vero E6 Cells | Antiviral | IC₉₀ = 278 nM caymanchem.com |
Q & A
Q. What is the primary mechanism of action of PB28 hydrochloride in cancer research?
this compound acts as a high-affinity sigma-2 (σ2) receptor agonist (Ki = 0.68 nM) and sigma-1 (σ1) receptor antagonist (Ki = 0.38 nM). It inhibits tumor cell proliferation by modulating the PI3K-AKT-mTOR signaling pathway and induces caspase-independent apoptosis via calcium signaling and sphingolipid metabolism (e.g., increasing ceramide levels). This dual receptor activity disrupts intracellular calcium homeostasis and reduces P-glycoprotein (P-gp) expression, enhancing chemotherapeutic efficacy in drug-resistant models .
Q. Which experimental models are commonly used to study PB28’s antitumor effects?
Key models include:
- Cell lines : MCF7 (hormone-sensitive breast cancer), MCF7 ADR (doxorubicin-resistant breast cancer), SK-N-SH (neuroblastoma), and HCT-15 (colon cancer). These models vary in σ2/σ1 receptor expression and P-gp levels, enabling studies on receptor specificity and multidrug resistance .
- In vivo models : Panc02 tumor-bearing mice for assessing tumor growth inhibition and survival .
Advanced Research Questions
Q. How can researchers design experiments to evaluate PB28’s synergistic effects with doxorubicin?
- Combination protocols : Test simultaneous vs. sequential administration (e.g., pre-treatment with PB28 followed by doxorubicin) to identify optimal timing .
- Metrics : Measure IC50 shifts using dose-response curves, Annexin V/PI staining for apoptosis, and intracellular doxorubicin accumulation via fluorescence assays. Synergy is quantified using the Combination Index (CI) method .
- Mechanistic validation : Perform western blotting to assess P-gp expression reduction and ABC transporter activity assays to confirm specificity .
Q. What methodological approaches are used to investigate caspase-independent apoptosis induced by PB28?
- Caspase activity assays : Use pan-caspase inhibitors (e.g., Z-VAD-FMK) to confirm caspase independence .
- Calcium signaling : Employ Fluo-4 AM fluorescence to monitor intracellular Ca²⁺ release from the endoplasmic reticulum .
- Sphingolipid profiling : Quantify ceramide and sphingomyelin levels via LC-MS to link apoptosis to lipid metabolism .
Q. How do discrepancies in PB28’s effects across cancer cell lines inform experimental design?
- Cell line selection : Compare models with divergent σ2/σ1 receptor ratios (e.g., MCF7 vs. MCF7 ADR) to isolate receptor-specific effects .
- CRISPR/Cas9 knockouts : Generate σ1 or σ2 receptor-deficient cell lines to validate target engagement .
- Statistical rigor : Use multivariate analysis to account for variables like P-gp expression and cell cycle heterogeneity .
Q. How can researchers address potential off-target effects of PB28 observed in electrophysiological studies?
- Receptor antagonism : Co-administer σ2 antagonists (e.g., CM398) to isolate receptor-mediated vs. off-target effects .
- Ion channel assays : Use patch-clamp electrophysiology to assess Kv2.1 current inhibition independent of σ2 receptors .
- Control experiments : Compare PB28’s effects with structurally distinct σ2 ligands (e.g., SM21) to identify compound-specific artifacts .
Q. What in vitro methodologies validate PB28’s anti-SARS-CoV-2 activity compared to hydroxychloroquine?
- Viral replication assays : Quantify SARS-CoV-2 RNA load via qRT-PCR in Vero E6 or A549-ACE2 cells .
- Cytotoxicity screening : Use MTT assays to establish selectivity indices (IC50 vs. CC50) .
- Receptor binding : Perform competitive radioligand displacement assays to confirm σ2 receptor targeting .
Notes on Data Contradictions and Validation
- P-gp specificity : PB28 reduces P-gp expression in MCF7 ADR but not ABCG2, highlighting transporter-specific effects. Validate using ABC transporter-overexpressing isogenic lines .
- Antiviral vs. antitumor mechanisms : While PB28’s σ2 agonism drives antitumor effects, its anti-SARS-CoV-2 activity may involve distinct host protein interactions (e.g., SigmaR1). Use interactome mapping to identify context-dependent targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
